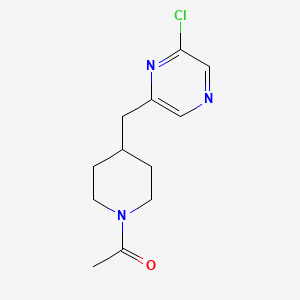

1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Description

Piperidine Ring

Piperidine is a six-membered saturated heterocycle containing one nitrogen atom. In this compound, the nitrogen at position 1 of the piperidine ring is acetylated by the ethanone group, rendering it a tertiary amine. The chair conformation of piperidine contributes to the molecule’s stereoelectronic profile, influencing its reactivity and interactions with biological targets.

6-Chloropyrazine Moiety

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substitution at position 2 with a chlorine atom and position 6 with a methyl-piperidine group introduces steric and electronic effects that modulate the compound’s polarity and π-stacking potential. The chlorine atom enhances electrophilicity at the pyrazine ring, making it susceptible to nucleophilic substitution reactions.

Ethanone Group

The ethanone (acetyl) group at the piperidine’s 1-position is a ketone functional group. Its electron-withdrawing nature reduces the basicity of the adjacent nitrogen atom while stabilizing the molecule through resonance. The carbonyl oxygen participates in hydrogen bonding, influencing solubility in polar solvents.

Classification in Heterocyclic Chemistry (Bicyclic vs. Polycyclic Systems)

This compound is classified as a substituted monocyclic heterocycle rather than a bicyclic or polycyclic system. While it contains two heterocyclic units (piperidine and pyrazine), these are connected via a methylene (–CH₂–) bridge rather than fused or bridged ring systems.

- Monocyclic Heterocycles : The piperidine and pyrazine rings exist as separate entities, each maintaining their independent aromatic (pyrazine) or aliphatic (piperidine) characteristics.

- Linkage : The methylene bridge between the piperidine and pyrazine prevents conjugation between the two rings, distinguishing it from fused polycyclic systems like quinoline or isoquinoline.

- Hybrid Framework : The combination of a saturated amine heterocycle (piperidine) and an aromatic nitrogen-rich ring (pyrazine) creates a hybrid scaffold with diverse electronic properties, suitable for applications in medicinal chemistry and materials science.

In contrast, bicyclic systems (e.g., decalin) share two adjacent atoms, while polycyclic systems (e.g., steroids) feature three or more fused rings. The absence of shared atoms or fused rings in this compound places it outside these categories, emphasizing its modular design for tailored chemical functionality.

Properties

IUPAC Name |

1-[4-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-14-8-12(13)15-11/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKLUGQGYBXJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring substituted with a chloropyrazine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| CAS Number | 1316227-07-2 |

| Molecular Weight | 239.70 g/mol |

| Hazard Information | Irritant |

The biological activity of this compound can be attributed to several mechanisms:

- SHP2 Inhibition : Recent studies have identified the compound as a potential inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), which plays a significant role in various signaling pathways involved in cancer progression and immune responses .

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation, making it a candidate for cancer therapy .

- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, potentially relevant for conditions such as Alzheimer's disease. It may inhibit key enzymes involved in neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells. The results indicated that it exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential as a novel anticancer agent .

Case Study 2: Neuroprotection

Research focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The findings revealed that it could improve cognitive function in animal models by enhancing cholinergic transmission .

Scientific Research Applications

Pharmaceutical Applications

Antineoplastic Activity

Research indicates that compounds similar to 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone may act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that derivatives of piperidine and pyrazine can inhibit pathways associated with tumor growth and metastasis, making them candidates for cancer therapeutics .

Neurological Disorders

The piperidine moiety is known for its neuroprotective properties. Compounds containing this structure have been studied for their potential to treat conditions such as schizophrenia and depression. The ability of this compound to interact with neurotransmitter receptors could provide a basis for its application in treating various neurological disorders .

VAP-1 Inhibition

The compound has been identified as a potential VAP-1 (Vascular Adhesion Protein 1) inhibitor. VAP-1 is implicated in inflammatory processes and cancer metastasis, suggesting that this compound could play a role in developing anti-inflammatory and anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chloropyrazine group is believed to enhance the lipophilicity and receptor-binding affinity of the compound, which could be pivotal in its pharmacological efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modification to introduce the chloropyrazine moiety. Various synthetic routes have been explored to create derivatives that may exhibit improved potency or selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on different biological systems:

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The 6-chloropyrazine group in the target compound contrasts with quinazolinyl (e.g., ), pyrazolyl (), and pyridinyl () substituents in analogs, which may alter binding specificity in biological targets.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Notes:

Preparation Methods

Core Piperidine-Ethanone Synthesis

The ethanone-piperidine backbone is typically synthesized via acetylation of piperidine derivatives . For example:

- Reaction conditions : Piperidine is treated with acetyl chloride in acetonitrile with triethylamine as a base at room temperature for 6 hours.

- Yield : ~85% after purification via silica gel column chromatography (hexane:ethyl acetate = 4:1).

| Component | Reagents/Conditions | Solvent | Yield |

|---|---|---|---|

| Piperidine acetylation | Acetyl chloride, triethylamine, RT, 6h | Acetonitrile | 85% |

Integrated Synthesis Pathway

A representative route combines the above steps:

- Step 1 : Synthesize 4-((6-chloropyrazin-2-yl)methyl)piperidine via Pd-catalyzed coupling.

- Step 2 : Acetylate the piperidine nitrogen using acetyl chloride and triethylamine.

- Silica gel chromatography with hexane:ethyl acetate (4:1).

- Recrystallization from ethanol or isopropanol for higher purity.

Comparative Analysis of Methods

Quality Control and Characterization

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR are critical for confirming the piperidine and chloropyrazine moieties. Key signals include the acetyl group (~2.1 ppm for CH₃) and aromatic protons (~8.0–8.5 ppm for pyrazine) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₁₂H₁₅ClN₄O has a theoretical mass of 278.09 g/mol).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) achieve >95% purity .

How can the stability of this compound be assessed under varying storage conditions?

Advanced Research Focus

Stability studies should evaluate degradation pathways (hydrolysis, oxidation) using:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .

- Light Sensitivity : UV-Vis spectroscopy under IEC 62471 standards can detect photodegradation.

- pH-Dependent Stability : Buffer solutions (pH 1–9) at 37°C reveal susceptibility to acidic/basic hydrolysis .

What strategies are recommended for designing derivatives to enhance pharmacological activity?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substitute the chloropyrazine with fluorinated or heterocyclic groups (e.g., imidazole in ) to modulate lipophilicity and target binding.

- Side Chain Modifications : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility and bioavailability.

- Prodrug Approaches : Acetyl or ester derivatives can enhance membrane permeability, as seen in HIV protease inhibitor analogs .

How can researchers address low solubility of this compound in in vitro assays?

Q. Basic Research Focus

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility.

- Nanoformulation : Liposomal encapsulation or micellar systems enhance dispersion in physiological buffers .

What are the key considerations for scaling up synthesis from milligrams to grams?

Q. Advanced Research Focus

- Reagent Equivalents : Optimize stoichiometry to minimize excess reagents (e.g., reduce acyl chloride equivalents from 1.5 to 1.1).

- Safety : Replace hazardous solvents (e.g., dichloromethane) with 2-MeTHF or ethyl acetate .

- Batch vs. Flow Chemistry : Continuous flow systems improve reproducibility for large-scale reactions .

How can contradictory cytotoxicity data between cancer cell lines be interpreted?

Advanced Research Focus

Variability may arise from differences in cell membrane permeability or metabolic enzyme expression.

- Mechanistic Profiling : Combine transcriptomics (e.g., RNA-seq) with cytotoxicity assays to identify resistance pathways.

- Target Engagement Assays : Use Western blotting to confirm inhibition of specific kinases or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.